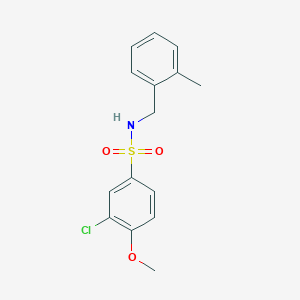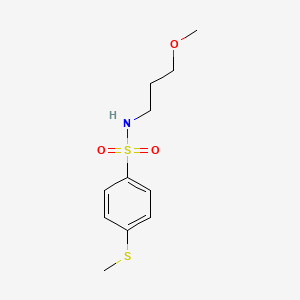![molecular formula C16H21NO4 B4172598 2-[(4-Methoxybenzyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4172598.png)
2-[(4-Methoxybenzyl)carbamoyl]cyclohexanecarboxylic acid
概要
説明
2-[(4-Methoxybenzyl)carbamoyl]cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group linked to a 4-methoxybenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)carbamoyl]cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methoxybenzylamine with a suitable isocyanate to form the corresponding carbamoyl intermediate.
Cyclohexane Ring Functionalization: The cyclohexane ring is then functionalized with a carboxylic acid group through a series of reactions, such as oxidation or carboxylation.
Coupling Reaction: The final step involves coupling the carbamoyl intermediate with the functionalized cyclohexane ring under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
2-[(4-Methoxybenzyl)carbamoyl]cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products may include ketones, aldehydes, or carboxylic acids with additional functional groups.
Reduction: Products may include alcohols or other reduced derivatives.
Substitution: Products may include derivatives with different substituents on the benzyl ring.
科学的研究の応用
2-[(4-Methoxybenzyl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals or intermediates for various industrial processes.
作用機序
The mechanism of action of 2-[(4-Methoxybenzyl)carbamoyl]cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
2-[(4-Methoxyphenyl)carbamoyl]cyclohexanecarboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
2-[(4-Methoxybenzyl)carbamoyl]cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2-[(4-Methoxybenzyl)carbamoyl]benzoic acid: Similar structure but with a benzoic acid moiety instead of a cyclohexanecarboxylic acid moiety.
Uniqueness
2-[(4-Methoxybenzyl)carbamoyl]cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h6-9,13-14H,2-5,10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOOHHABXZISSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4172521.png)
![N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4172524.png)

![7-Tert-butyl-3-(2-phenoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4172552.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4172554.png)

![2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride](/img/structure/B4172565.png)
![N'-[5-ethyl-5-methyl-4-oxo-3-(2-phenylethyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl]-2-phenylacetohydrazide](/img/structure/B4172566.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4172568.png)
![2-(4-biphenylyloxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4172574.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4172580.png)
![2-(2,5-dimethylphenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4172583.png)

![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4172603.png)
